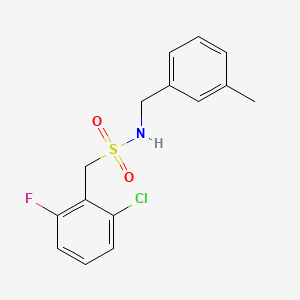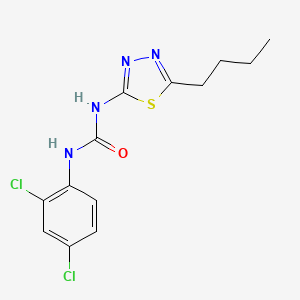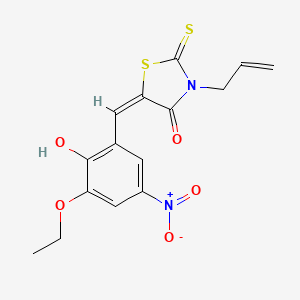![molecular formula C20H25N3O2 B4618993 1-[2-(4-methylphenoxy)butanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4618993.png)
1-[2-(4-methylphenoxy)butanoyl]-4-(2-pyridinyl)piperazine
説明
Synthesis Analysis
The synthesis of similar piperazine derivatives involves multi-step chemical processes that aim to introduce specific functional groups contributing to the compound's biological activity. For instance, Carceller et al. (1993) explored the synthesis and structure-activity relationships of 1-acyl-4-((2-methyl-3-pyridyl)cyanomethyl)piperazines as PAF antagonists, highlighting the importance of substituents in enhancing oral activity (Carceller et al., 1993).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial in determining their interaction with biological targets. The study by Ban et al. (2023) on the synthesis, crystal structure, and DFT study of a related nitrogenous compound provides insights into the importance of molecular geometry, electron distribution, and intermolecular interactions in defining the compound's chemical behavior and potential biological activity (Ban et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving piperazine derivatives are diverse, depending on the functional groups present. For example, the study on piperazine as a catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans derivatives showcases the compound's role in facilitating various organic transformations, highlighting its versatility in chemical reactions (Yousefi et al., 2018).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure play a crucial role in the compound's application in drug formulation and delivery. The study by Prabawati (2016) on the synthesis of a piperazine derivative and its characterization provides valuable information on these aspects, which are essential for understanding the compound's behavior in physiological conditions (Prabawati, 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental in determining the compound's potential as a drug candidate. The synthesis and evaluation of piperazine derivatives for their antiallergy activity, as discussed by Walsh et al. (1990), exemplify the significance of chemical properties in predicting the therapeutic potential and safety profile of these compounds (Walsh et al., 1990).
科学的研究の応用
Synthesis and Activity Studies
1-[2-(4-Methylphenoxy)butanoyl]-4-(2-Pyridinyl)piperazine and its derivatives have been explored in various synthetic and activity studies. Notably, derivatives of piperazine, a core structure similar to the one , have been synthesized and evaluated for their potential antiallergy, antipsychotic, and differentiation-inducing activities in various cellular models.
Antiallergy Activity : A study involving the synthesis of 1-(aryloxy)-4-(4-arylpiperazinyl)-2-butanol derivatives, which share a structural similarity to 1-[2-(4-Methylphenoxy)butanoyl]-4-(2-Pyridinyl)piperazine, demonstrated significant antiallergy activities. These derivatives were tested in passive foot anaphylaxis and guinea pig anaphylaxis assays, revealing their potential as potent antiallergy agents (Walsh et al., 1990).
Antipsychotic Potential : In another study, conformationally constrained butyrophenones with affinities for dopamine and serotonin receptors were synthesized. These compounds, including 4-(2-pyridyl)piperazine derivatives, were evaluated as antipsychotic agents through in vitro and in vivo assays, highlighting their therapeutic potential (Raviña et al., 2000).
Differentiation-Inducing Activity : Piperazine derivatives of butyric acid were investigated for their effects on the differentiation and proliferation of human erythroleukemia K562 cells and myeloid leukemia HL60 cells. Some derivatives, structurally related to 1-[2-(4-Methylphenoxy)butanoyl]-4-(2-Pyridinyl)piperazine, showed promising differentiation-inducing activities without significant toxicity in mice, suggesting their potential in cancer therapy (Gillet et al., 1997).
特性
IUPAC Name |
2-(4-methylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-3-18(25-17-9-7-16(2)8-10-17)20(24)23-14-12-22(13-15-23)19-6-4-5-11-21-19/h4-11,18H,3,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIKITFZTLCZSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C2=CC=CC=N2)OC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-chloro-3-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-4H-chromen-4-one](/img/structure/B4618912.png)

![benzyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4618936.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4618945.png)
![N-{[(7,7-dimethyl-1,5,7,8-tetrahydropyrano[4,3-b]pyrazolo[4,3-e]pyridin-3-yl)amino]carbonothioyl}benzamide](/img/structure/B4618952.png)
![1-butyl-5-[(1-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4618957.png)
![2-(4-methylphenyl)-1,2,4-triazaspiro[4.6]undecan-3-one](/img/structure/B4618965.png)

![ethyl 3-methyl-4-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate](/img/structure/B4618981.png)
![2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B4619008.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4619009.png)

![3-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4619023.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B4619033.png)